molecular formula C29H33N3 B11709894 3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole

3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole

Cat. No.: B11709894
M. Wt: 423.6 g/mol
InChI Key: ZKKRFYAEWBLTKZ-UHFFFAOYSA-N
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Description

3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a piperazine ring, which is often found in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The piperazine ring is then introduced through a series of reactions, including nucleophilic substitution and condensation reactions. Common reagents used in these reactions include halogenated indoles, piperazine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while substitution reactions may produce halogenated indoles.

Scientific Research Applications

3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors, while the piperazine ring can enhance its binding affinity and selectivity. This compound may modulate signaling pathways involved in cell growth, apoptosis, and neurotransmission, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole apart is its unique combination of the indole core and the piperazine ring, which provides a distinct set of biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C29H33N3

Molecular Weight

423.6 g/mol

IUPAC Name

3-[3-[4-[(4-methylphenyl)-phenylmethyl]piperazin-1-yl]propyl]-1H-indole

InChI

InChI=1S/C29H33N3/c1-23-13-15-25(16-14-23)29(24-8-3-2-4-9-24)32-20-18-31(19-21-32)17-7-10-26-22-30-28-12-6-5-11-27(26)28/h2-6,8-9,11-16,22,29-30H,7,10,17-21H2,1H3

InChI Key

ZKKRFYAEWBLTKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCN(CC3)CCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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